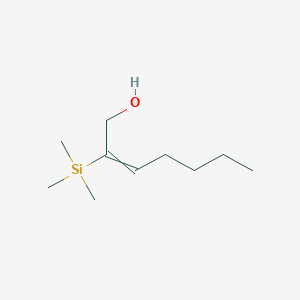
2-(Trimethylsilyl)hept-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trimethylsilyl)hept-2-en-1-ol is an organic compound with the molecular formula C10H22OSi It is a derivative of heptenol, where a trimethylsilyl group is attached to the second carbon of the heptenol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)hept-2-en-1-ol typically involves the reaction of hept-2-en-1-ol with trimethylsilyl chloride in the presence of a base. The reaction proceeds as follows:
- The reaction mixture is stirred at room temperature for several hours.
- The product, this compound, is then purified using standard techniques such as distillation or chromatography.
Hept-2-en-1-ol: is treated with (TMSCl) in the presence of a base such as .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trimethylsilyl)hept-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as or in the presence of an oxidizing agent.
Reduction: Catalysts like or under hydrogenation conditions.
Substitution: Reagents like or to remove the trimethylsilyl group.
Major Products
Oxidation: Formation of 2-(Trimethylsilyl)hept-2-en-1-one.
Reduction: Formation of 2-(Trimethylsilyl)heptane.
Substitution: Formation of hept-2-en-1-ol after removal of the trimethylsilyl group.
Wissenschaftliche Forschungsanwendungen
2-(Trimethylsilyl)hept-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Trimethylsilyl)hept-2-en-1-ol involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the hydroxyl group. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions to occur at other positions in the molecule. The hydroxyl group can undergo oxidation, reduction, and substitution reactions, making the compound versatile in synthetic applications.
Vergleich Mit ähnlichen Verbindungen
2-(Trimethylsilyl)hept-2-en-1-ol can be compared with other similar compounds such as:
2-(Trimethylsilyl)ethanol: Similar protecting group but with a shorter carbon chain.
2-(Trimethylsilyl)prop-2-en-1-ol: Similar structure but with a different position of the double bond.
2-(Trimethylsilyl)but-2-en-1-ol: Similar structure but with a different length of the carbon chain.
The uniqueness of this compound lies in its specific combination of the trimethylsilyl group and the heptenol backbone, which provides distinct reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
104995-66-6 |
|---|---|
Molekularformel |
C10H22OSi |
Molekulargewicht |
186.37 g/mol |
IUPAC-Name |
2-trimethylsilylhept-2-en-1-ol |
InChI |
InChI=1S/C10H22OSi/c1-5-6-7-8-10(9-11)12(2,3)4/h8,11H,5-7,9H2,1-4H3 |
InChI-Schlüssel |
ASXAPOAOFGMMLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=C(CO)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-Morpholinyl)ethyl]benzonitrile](/img/structure/B14331233.png)


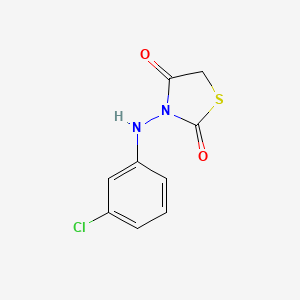
![N-[2-(Dimethylamino)ethyl]-1H-perimidine-2-carboxamide](/img/structure/B14331246.png)


![1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene](/img/structure/B14331255.png)

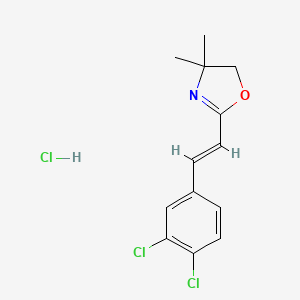
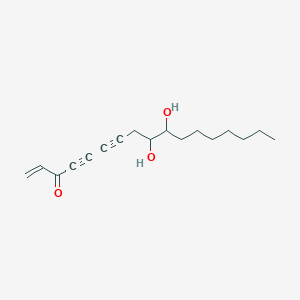
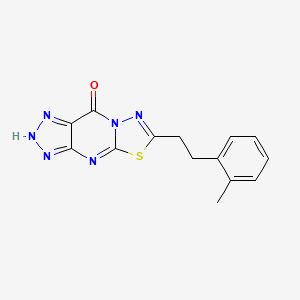
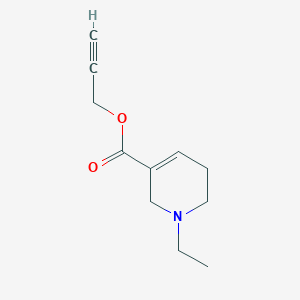
![N-{[(Piperidin-1-yl)sulfanyl]carbonothioyl}-1,3-benzothiazol-2-amine](/img/structure/B14331288.png)
